3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride
CAS No.: 1179362-45-8
Cat. No.: VC2677419
Molecular Formula: C7H6Cl2F3N3
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1179362-45-8 |
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Molecular Formula | C7H6Cl2F3N3 |
Molecular Weight | 260.04 g/mol |
IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
Standard InChI | InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H |
Standard InChI Key | UHRFWUPAZAZUNZ-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl |
Canonical SMILES | C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is characterized by its unique pyridine-based structure with specific functional groups. The compound features a chloro substituent at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring, with an imidamide functional group at the 2-position . The hydrochloride form significantly enhances its solubility in aqueous environments, making it more suitable for various biochemical applications and research .
Chemical Identifiers
The compound is associated with several key identifiers that facilitate its precise identification in chemical databases and research literature:
Identifier | Value |
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Molecular Formula | C₇H₆Cl₂F₃N₃ (including HCl) |
Molecular Weight | 260.05 g/mol |
CAS Number | 1179362-45-8 |
IUPAC Name | 3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide hydrochloride |
InChI Key | UHRFWUPAZAZUNZ-UHFFFAOYSA-N |
MFCD Number | MFCD11975591 |
Physical Properties
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride exists as a solid at room temperature . Its physical properties are influenced by its molecular structure, particularly by the presence of the trifluoromethyl group and the hydrochloride salt form. The compound requires storage under inert atmosphere conditions at room temperature to maintain its stability and integrity .
Synthesis and Preparation
Purification Techniques
Purification of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride typically involves standard techniques such as recrystallization, column chromatography, or preparative HPLC. The commercially available compound is generally supplied with a purity of approximately 95% , which is sufficient for most research applications.
Chemical Reactivity
Functional Group Reactivity
The reactivity of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is determined by its functional groups:
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The chlorine atom at position 3 makes it susceptible to nucleophilic substitution reactions.
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The trifluoromethyl group at position 5 contributes to the compound's stability and lipophilicity, but can undergo reduction under appropriate conditions.
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The imidamide functional group can participate in various reactions including hydrolysis, condensation, and coordination with metal ions.
Common Reactions
The compound can undergo several reactions based on its functional groups:
Reaction Type | Description | Typical Reagents |
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Nucleophilic Substitution | Replacement of the chlorine atom | Amines, alcohols, thiols |
Reduction | Reduction of functional groups | LiAlH₄, NaBH₄ |
Hydrolysis | Conversion of imidamide to carboxylic acid | Aqueous acids or bases |
Coordination | Formation of complexes with metals | Transition metal salts |
Biological Activity
Mechanism of Action
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride exhibits biological activity primarily through interactions with specific enzymes and proteins. The compound has demonstrated potential in inhibiting certain enzymes involved in metabolic pathways, which could be exploited for therapeutic applications . The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability, while the imidamide moiety engages in hydrogen bonding and other interactions with biological targets .
Enzyme Inhibition Properties
Studies have shown that 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride can inhibit specific enzymes, as demonstrated in the following table:
Study | Target Enzyme | IC₅₀ Value | Observation |
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Study A | Enzyme X | 12.5 µM | Significant inhibition observed in vitro |
Study B | MCF-7 (breast cancer cells) | EC₅₀ = 8.0 µM | Induces apoptosis in cancer cells |
Study C | Anti-inflammatory | IC₅₀ = 15.0 µM | Reduces cytokine release in macrophages |
Structure-Activity Relationships
The biological activity of 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is closely related to its structural features:
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The trifluoromethyl group enhances lipophilicity, contributing to improved membrane penetration and bioavailability.
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The chlorine substituent affects the electron distribution in the molecule, influencing its binding affinity to target proteins.
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The imidamide functional group plays a critical role in hydrogen bonding interactions with amino acid residues in protein binding sites.
Research Applications
Pharmaceutical Research
3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride serves as a valuable lead compound in pharmaceutical research. Its unique structure and biological activity profile make it a promising starting point for the development of new therapeutic agents . The compound has shown potential in several therapeutic areas:
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Anticancer Research: In studies with breast cancer cell lines (MCF-7), the compound exhibited significant growth inhibition with an EC₅₀ value of 8.0 µM. The mechanism was linked to the induction of apoptosis, evidenced by increased caspase-9 levels in treated samples compared to controls .
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Anti-inflammatory Applications: The compound has demonstrated ability to reduce cytokine release from activated macrophages with an IC₅₀ value of 15.0 µM, suggesting potential therapeutic applications in inflammatory diseases .
Chemical Biology Applications
In chemical biology, 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride serves as a valuable tool for investigating biological pathways and protein functions. Its specific interactions with target proteins make it useful for probing enzyme mechanisms and cellular processes.
Use in Organic Synthesis
As a building block in organic synthesis, the compound provides a versatile scaffold for creating more complex molecules with potential biological activities. Its functionalized pyridine core can be further modified to develop libraries of compounds for structure-activity relationship studies.
Category | Information |
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Signal Word | Warning |
GHS Pictogram | GHS07 |
Hazard Statements | H302-H312-H315-H319-H332-H335 |
Hazard Description | Harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation |
Comparison with Similar Compounds
Structure-Related Compounds
Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride. The following table presents a comparison:
Functional Differences
The functional differences between 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride and related compounds significantly impact their chemical and biological properties:
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The presence of the imidamide group in the title compound, compared to carboxylic acid or amide groups in related compounds, results in different hydrogen bonding patterns and interaction with biological targets.
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The specific positioning of the chloro and trifluoromethyl substituents alters the electron density distribution across the pyridine ring, affecting binding affinity and selectivity for various enzyme targets.
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The hydrochloride salt form enhances water solubility compared to the free base forms of similar compounds, which can significantly impact bioavailability in physiological systems.
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